molecular formula C12H12ClN3O2S B11175396 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11175396
M. Wt: 297.76 g/mol
InChI Key: HJKRUIOPLOXZEN-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring, which is further substituted with an ethoxymethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with ethyl chloroacetate under basic conditions to form the ethoxymethyl-substituted thiadiazole.

    Chlorination: The thiadiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling with benzamide: The chlorinated thiadiazole is then coupled with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo several types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloro and ethoxymethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: Similar in structure but with different substituents, leading to different biological activities.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substitution patterns.

Uniqueness

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the ethoxymethyl-substituted thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H12ClN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

HJKRUIOPLOXZEN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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